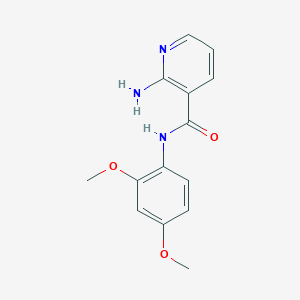

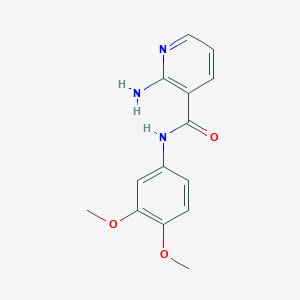

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2-aminopyridine . 2-Aminopyridine is an organic compound with the formula H2NC5H4N. It is one of three isomeric aminopyridines and is a colorless solid that is used in the production of various drugs .

Synthesis Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis

The molecular structure of 2-aminopyridine, a related compound, is H2NC5H4N . It is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules .Chemical Reactions Analysis

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .Physical And Chemical Properties Analysis

2-Aminopyridine is a colorless solid with a melting point of 59 to 60 °C and a boiling point of 210 °C . It is soluble in water .Aplicaciones Científicas De Investigación

ACAP has been studied for a variety of scientific applications. It has been used as a ligand for metal ions, such as nickel, cobalt, and iron, in catalytic systems. It has also been used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. ACAP has also been studied for its potential use in the synthesis of novel heterocyclic compounds, as well as its ability to form stable complexes with metal ions.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit bcr-abl and hdac1 . These proteins play crucial roles in cell proliferation and gene expression, respectively .

Mode of Action

For instance, similar compounds have been shown to inhibit the activity of Bcr-Abl and HDAC1 , which could lead to decreased cell proliferation and altered gene expression.

Biochemical Pathways

The inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell cycle regulation and gene expression .

Result of Action

The inhibition of bcr-abl and hdac1 could potentially lead to decreased cell proliferation and altered gene expression .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ACAP in laboratory experiments include its low cost, its availability as a solid, and its ability to form stable complexes with metal ions. Additionally, ACAP has a low toxicity profile and is not known to be carcinogenic. The main limitation of using ACAP in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Direcciones Futuras

The potential applications of ACAP are numerous, and there are many possible future directions for research. These include further studies into its potential use as an antioxidant, its potential use in the synthesis of novel heterocyclic compounds, and its ability to form stable complexes with metal ions. Additionally, further research into its antifungal activity and its potential use as a catalyst in organic synthesis is warranted. Finally, further studies into its potential use as a drug delivery system are needed.

Métodos De Síntesis

ACAP can be synthesized through a variety of methods. The most common method involves the reaction of 2,4-dimethoxyphenylacetonitrile and pyridine-3-carboxylic acid in the presence of a base such as sodium hydroxide. This method yields a product with a purity of up to 95%. Other methods of synthesis include the reaction of 2,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride, and the reaction of 2,4-dimethoxyphenylacetonitrile with trimethylsilyl chloride and pyridine.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide has been found to play a role in biochemical reactions, particularly in the inhibition of certain enzymes . It interacts with enzymes such as Bcr-Abl and HDAC1, showing inhibitory activity . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

In cellular assays, this compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .

Propiedades

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRNBNGYHGNQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide](/img/structure/B6497278.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6497283.png)

![1-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B6497289.png)

![2-({[2-(trifluoromethyl)phenyl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B6497292.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497295.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B6497300.png)

![1-{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B6497308.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)

![1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile](/img/structure/B6497361.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)